molecular formula C13H18ClNO B3373797 N-benzyl-2-chloro-N-(propan-2-yl)propanamide CAS No. 1016507-98-4

N-benzyl-2-chloro-N-(propan-2-yl)propanamide

Cat. No. B3373797
CAS RN: 1016507-98-4
M. Wt: 239.74 g/mol
InChI Key: FUBXGQWKANUZQJ-UHFFFAOYSA-N
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Description

N-benzyl-2-chloro-N-(propan-2-yl)propanamide is a chemical compound with the CAS Number: 39086-63-0 . It has a molecular weight of 225.72 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The InChI code for N-benzyl-2-chloro-N-(propan-2-yl)propanamide is 1S/C12H16ClNO/c1-10(2)14(12(15)8-13)9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 . This indicates that the molecule consists of a benzyl group (C6H5CH2-) and a propan-2-yl group (CH(CH3)2) attached to a nitrogen atom, which is also attached to a 2-chloropropanamide group (CH2ClCONH-).


Physical And Chemical Properties Analysis

N-benzyl-2-chloro-N-(propan-2-yl)propanamide is an oil at room temperature . Its molecular weight is 225.72 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to skin irritation, eye damage, and respiratory irritation, respectively .

Future Directions

While specific future directions for the study of N-benzyl-2-chloro-N-(propan-2-yl)propanamide are not available in the retrieved data, the compound’s potential analgesic and anticonvulsant activities suggest that it could be further investigated for possible therapeutic applications .

properties

IUPAC Name

N-benzyl-2-chloro-N-propan-2-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(2)15(13(16)11(3)14)9-12-7-5-4-6-8-12/h4-8,10-11H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUBXGQWKANUZQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-chloro-N-(propan-2-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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